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molecular formula C12H10N2O3 B8394238 3-Methyl-1-(4-nitro-phenyl)-1H-pyridin-2-one

3-Methyl-1-(4-nitro-phenyl)-1H-pyridin-2-one

Cat. No. B8394238
M. Wt: 230.22 g/mol
InChI Key: XIVHXLFCWMWTIG-UHFFFAOYSA-N
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Patent
US07030141B2

Procedure details

1-Iodo-4-nitrobenzene (1.61 g, 6.45 mmol) was combined with 3-methyl-2-pyridone (0.845 g, 7.74 mmol), CuI (0.246 g, 1.29 mmol), and K3PO4 (2.74 g, 12.9 mmol). 1,4-Dioxane (6 mL) was added followed by trans-1,2-diaminocyclohexane (0.194 mL, 1.61 mmol). The mixture was heated to reflux for 19 h before cooling and diluting with EtOAc. The mixture was filtered through a plug of silica, eluting with EtOAc, and the filtrate concentrated under reduced pressure. Purification of the crude product by flash chromatography provided 159-a (0.528 g, 36%) as a brown solid. MS: APCI (AP+): 231.1 (M)+.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0.845 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2.74 g
Type
reactant
Reaction Step Three
Quantity
0.194 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
CuI
Quantity
0.246 g
Type
catalyst
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Seven
Name
Yield
36%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][C:12]1[C:13](=[O:18])[NH:14][CH:15]=[CH:16][CH:17]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].N[C@@H]1CCCC[C@H]1N>CCOC(C)=O.[Cu]I.O1CCOCC1>[CH3:11][C:12]1[C:13](=[O:18])[N:14]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)[CH:15]=[CH:16][CH:17]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
IC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.845 g
Type
reactant
Smiles
CC=1C(NC=CC1)=O
Step Three
Name
K3PO4
Quantity
2.74 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0.194 mL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
CuI
Quantity
0.246 g
Type
catalyst
Smiles
[Cu]I
Step Seven
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 19 h
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of silica
WASH
Type
WASH
Details
eluting with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1C(N(C=CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.528 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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